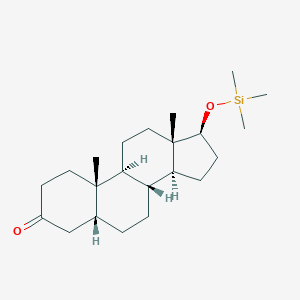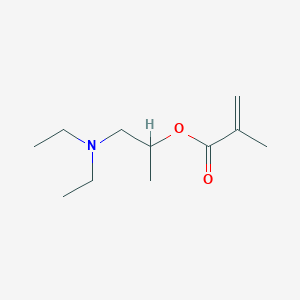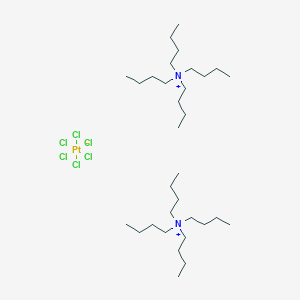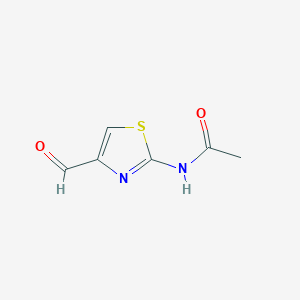
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-, also known as CP-96,345, is a potent and selective antagonist of the GABAB receptor. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Mecanismo De Acción
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- is a selective antagonist of the GABAB receptor. The GABAB receptor is a G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABAB receptor leads to a decrease in neurotransmitter release and a decrease in neuronal excitability. Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- binds to the GABAB receptor and prevents the activation of the receptor by GABA, leading to an increase in neurotransmitter release and neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory. Additionally, Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been shown to decrease the release of glutamate in the hippocampus, which may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the GABAB receptor, which allows for the study of the specific effects of GABAB receptor blockade. Additionally, Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been extensively studied in animal models, which allows for the translation of findings to humans. However, one limitation is that Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has a relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-. One direction is the study of its potential therapeutic applications, particularly in the treatment of addiction. Additionally, further studies of the biochemical and physiological effects of Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- may provide insight into its mechanism of action and potential therapeutic targets. Finally, the development of longer-acting analogues of Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- may overcome some of the limitations of the compound for lab experiments.
Métodos De Síntesis
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- can be synthesized using a multi-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate to form 4-phenyl-1,2,3,6-tetrahydropyridazine-7-carboxylic acid ethyl ester. This intermediate is then reacted with phosphorus oxychloride to form 2-chloro-4-phenylpyridazine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with p-chlorobenzylamine to form Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-.
Aplicaciones Científicas De Investigación
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and muscle relaxant effects in animal models. Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Número CAS |
17745-06-1 |
|---|---|
Nombre del producto |
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- |
Fórmula molecular |
C15H11ClN2O2 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-4-10(5-7-11)15-12(9-14(19)20)18-8-2-1-3-13(18)17-15/h1-8H,9H2,(H,19,20) |
Clave InChI |
ZPHLXYYPDRCBMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
Otros números CAS |
17745-06-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)

![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)

![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)








![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)